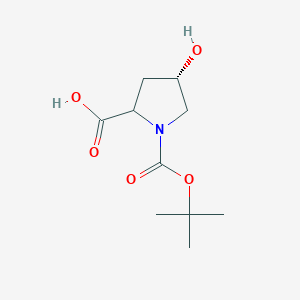
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
説明
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-trans-D-Hyp-OH, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 147266-92-0 |
| Molecular Formula | C₁₀H₁₇N₁O₅ |
| Molecular Weight | 231.25 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | 1.75 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound exhibits high gastrointestinal absorption but is not permeant to the blood-brain barrier (BBB), indicating limited central nervous system activity .
Research indicates that this compound may act through modulation of amino acid transport systems, particularly the ASCT2 transporter. This transporter is crucial for maintaining amino acid homeostasis in tissues and is implicated in cancer cell proliferation . Inhibition of ASCT2 has been shown to reduce cell viability in various cancer cell lines, suggesting potential anti-cancer properties for this compound.
Anti-Cancer Potential
A study assessed the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .
Neuroprotective Effects
In neuropharmacological studies, the compound exhibited protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. The compound was shown to reduce oxidative stress markers and inflammatory cytokine production in astrocytes exposed to Aβ . Specifically, it decreased TNF-α levels and improved cell viability under stress conditions.
Study 1: In Vitro Analysis on Cancer Cell Lines
A detailed examination of this compound's effects on MCF-7 cells revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent .
Study 2: Neuroprotective Effects Against Aβ
In a study involving astrocytes treated with Aβ, the administration of this compound showed:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ Only | 43.78 | 50 |
| Aβ + Compound | 62.98 | 30 |
The results demonstrate that the compound not only improved cell viability but also significantly reduced pro-inflammatory cytokine levels .
特性
IUPAC Name |
(4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-PKPIPKONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731012 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946610-68-0 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















